4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-thiophenecarboxylic acid
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Description
2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . They are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .
Synthesis Analysis
A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . This involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Molecular Structure Analysis
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Mechanism of Action
Future Directions
The future research directions could involve the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties . Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S2/c15-13(16)12-7-10(8-19-12)20(17,18)14-6-5-9-3-1-2-4-11(9)14/h1-4,7-8H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNOQIUTCPUKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CSC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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